REACTION_CXSMILES
|
[CH2:1](N(CC)CC)[CH3:2].Br[C:9]1[CH:20]=[CH:19][C:12]([C:13]([CH2:15][C:16](=[O:18])[CH3:17])=[O:14])=[CH:11][CH:10]=1.C=C.Cl>O.CCOCC.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.CN(C)C=O>[CH:1]([C:9]1[CH:20]=[CH:19][C:12]([C:13]([CH2:15][C:16](=[O:18])[CH3:17])=[O:14])=[CH:11][CH:10]=1)=[CH2:2] |f:6.7.8|
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Name
|
|
Quantity
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1.7 g
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Type
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reactant
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Smiles
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C=C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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Cl
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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O
|
Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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CCOCC
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Name
|
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.41 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C(=O)CC(C)=O)C=C1
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Name
|
|
Quantity
|
0.022 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
|
|
Quantity
|
0.06 g
|
Type
|
catalyst
|
Smiles
|
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
-196 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solution was degassed with nitrogen for 10 minutes before the reactor
|
Duration
|
10 min
|
Type
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CUSTOM
|
Details
|
condensed for 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
TEMPERATURE
|
Details
|
before heating to 100° C. in an oil bath
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Type
|
TEMPERATURE
|
Details
|
The reaction vessel was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ether (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic phase was rinsed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried over magnesium sulfate overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in chloroform (3 mL)
|
Type
|
CUSTOM
|
Details
|
The product was isolated by column chromatography from silica gel (Selecto, mesh size 63-200) with chloroform as eluent
|
Type
|
CUSTOM
|
Details
|
The first band collected
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=CC=C(C(=O)CC(C)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.03 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 54.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |